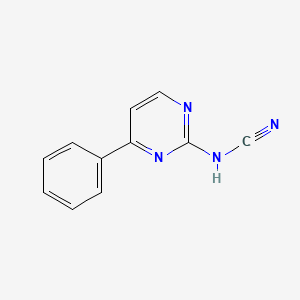

(4-フェニルピリミジン-2-イル)シアナミド

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines . Another study reported the design and synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .Molecular Structure Analysis

The molecular formula of “(4-Phenylpyrimidin-2-yl)cyanamide” is C11H8N4. Its molecular weight is 196.21 g/mol. Further structural analysis can be performed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Physical and Chemical Properties Analysis

The physical and chemical properties of “(4-Phenylpyrimidin-2-yl)cyanamide” include its molecular formula (C11H8N4), molecular weight (196.21 g/mol), and structure. Additional properties such as melting point, boiling point, and density can be determined experimentally .科学的研究の応用

材料科学 金属有機錯体

シアナミドとその誘導体、(4-フェニルピリミジン-2-イル)シアナミドを含む、は材料科学において有用な金属有機錯体を形成することができます。 これらの錯体は、特定の特性を持つ新規材料の創出に利用できる複数の配位部位を提供します .

生物科学 配位化学

置換シアナミドは、結合のための様々な配位部位を提供できるため、生物科学においても応用されています。 この特性は、薬物設計や生物系研究に活用できます .

製薬試験 参照標準

(4-フェニルピリミジン-2-イル)シアナミドのような化合物は、医薬品開発および品質管理プロセス中の正確な結果を保証するために、製薬試験の参照標準として使用されます .

将来の方向性

The future directions for research on “(4-Phenylpyrimidin-2-yl)cyanamide” could involve further exploration of its potential applications in various fields. For instance, new 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities . Similarly, novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives have demonstrated antitumor activities . These findings suggest that “(4-Phenylpyrimidin-2-yl)cyanamide” and related compounds could be further investigated for their potential therapeutic applications.

作用機序

Target of Action

Cyanamide compounds have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of (4-Phenylpyrimidin-2-yl)cyanamide is not well-documented. Cyanamide compounds are known to participate in various chemical reactions. For instance, cyanamide has been reported to act as a phosphate activating agent, catalyzing phosphate activation reactions in the presence of glyoxylate or pyruvate .

Biochemical Pathways

Cyanamide compounds have been implicated in prebiotic chemistry, participating in reactions leading to the formation of nucleotides, amino acids, and lipid precursors .

Result of Action

Cyanamide compounds have been implicated in various biological processes, including the activation of phosphate groups, which is crucial for the formation of phosphodiester bonds in nucleotides .

特性

IUPAC Name |

(4-phenylpyrimidin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWJEAXKOHSNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)

![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)

![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)

![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)

![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)

![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)

![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)